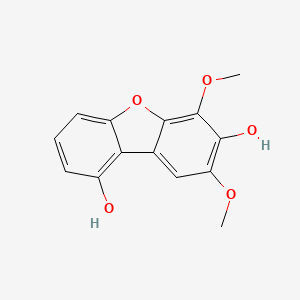
9-Hydroxyeriobofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyeriobofuran is a natural product found in Pyracantha koidzumii . It has been shown to inhibit HEMn cell growth .
Molecular Structure Analysis
The molecular formula of 9-Hydroxyeriobofuran is C14H12O5 . It has a molecular weight of 260.24 . The structure of 9-Hydroxyeriobofuran includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 aromatic hydroxyls, 2 ethers (aromatic), and 1 Furane .Physical And Chemical Properties Analysis
The boiling point of 9-Hydroxyeriobofuran is predicted to be 355.1±37.0 °C and its density is predicted to be 1.404±0.06 g/cm3 . The compound has a pKa value of 8.80±0.30 (Predicted) .Applications De Recherche Scientifique
Adrenergic Receptor Agonists : A study on benzofuranylethanolamines, which are structurally related to 9-Hydroxyeriobofuran, found that these compounds can act as beta-adrenergic agonists. This suggests potential applications in cardiovascular medicine and the treatment of asthma (Lövgren, Hedberg, & Nilsson, 1980).
Antineoplastic Applications : Hydroxyurea, another compound related to 9-Hydroxyeriobofuran, has been used in anticancer therapy. It inhibits ribonucleotide reductase, thereby hindering DNA synthesis and showing effectiveness against various cancer types (Donehower, 1992).
DNA Damage Response : Research on hydroxyurea also revealed its role in activating the P53 signaling pathway, particularly in embryonic development stages. This highlights a potential application in studying embryonic development and teratogenic effects (El Husseini, Schlisser, & Hales, 2016).
Synthetic Applications : A study on the synthesis of benzodioxane and benzofuran scaffolds, including 9-hydroxy-5'-methoxy-1,4-benzodioxane, underscores the synthetic utility of such compounds in creating frameworks for neolignans, which have various biological activities (Jung, Pilkington, & Barker, 2017).
Cell Killing Mechanisms in Chemotherapy : Hydroxyurea's role as a cell cycle inhibitor and its implications for chemotherapy provide insights into the potential therapeutic applications of related compounds like 9-Hydroxyeriobofuran (Singh & Xu, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
6,8-dimethoxydibenzofuran-1,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSIJRLYROCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxyeriobofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


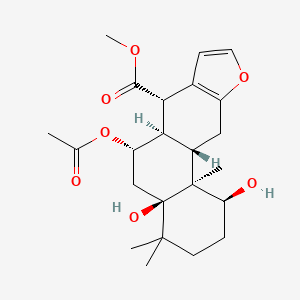
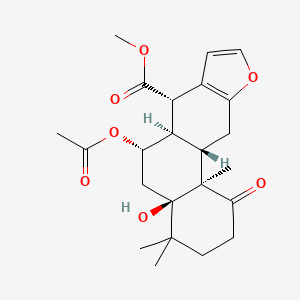

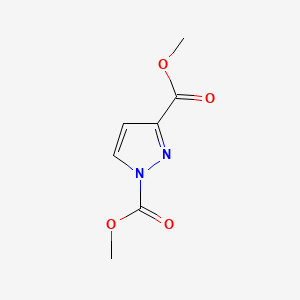

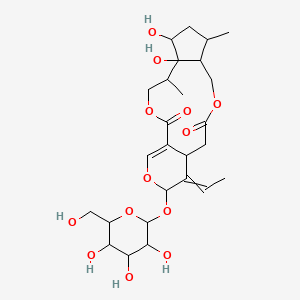
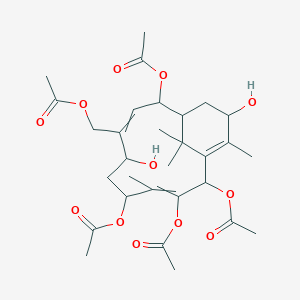

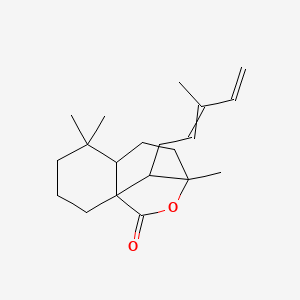
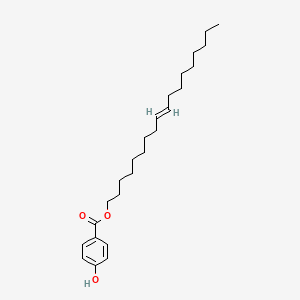
![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)
